Pyrisoxazole, cis-

描述

Pyrisoxazole (CAS: 847749-37-5) is a pyridine-based sterol 14α-demethylase inhibitor (DMI) fungicide registered in China for controlling fungal pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (stem rot) . Studies focus on its broad-spectrum activity, with baseline sensitivity (EC₅₀) values of 0.057 ± 0.029 µg/mL for B. cinerea and 0.2329 ± 0.1048 µg/mL for S. sclerotiorum . Pyrisoxazole disrupts fungal membrane integrity by inhibiting CYP51, a key enzyme in ergosterol biosynthesis, and reduces virulence factors like oxalic acid production in S. sclerotiorum . Its efficacy is attributed to strong electrostatic interactions with the CYP51 binding pocket, which are disrupted by resistance-associated mutations .

属性

CAS 编号 |

291771-83-0 |

|---|---|

分子式 |

C16H17ClN2O |

分子量 |

288.77 g/mol |

IUPAC 名称 |

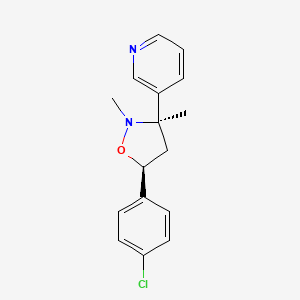

(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |

InChI |

InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16+/m0/s1 |

InChI 键 |

DHTJFQWHCVTNRY-JKSUJKDBSA-N |

手性 SMILES |

C[C@@]1(C[C@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

规范 SMILES |

CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrisoxazole, cis- involves the formation of the oxazole ring and the introduction of the pyridine moiety. The process typically includes the following steps:

Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.

Introduction of the Pyridine Moiety: The oxazole intermediate is then reacted with a chloropyridine derivative in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods: Industrial production of Pyrisoxazole, cis- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Pyrisoxazole, cis- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of halogenated pyrisoxazole derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

Pyrisoxazole is characterized by its unique chemical structure, which includes a chiral center that contributes to its biological activity. The compound primarily works by inhibiting key enzymes involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and function, ultimately resulting in the death of the fungal cells .

Analytical Methods for Pyrisoxazole

The analysis of pyrisoxazole and its enantiomers is critical for understanding its efficacy and environmental impact. Various chromatographic techniques have been employed for this purpose:

- High-Performance Liquid Chromatography (HPLC) : This method is widely used for chiral separation and quantification of pyrisoxazole in different matrices, including soil and vegetables. HPLC allows for rapid and sensitive detection of stereoisomers, which is crucial for assessing the compound's behavior in agricultural settings .

- Supercritical Fluid Chromatography (SFC) : SFC has been utilized to study the stereoselective dissipation of pyrisoxazole in crops like cucumber and tomato. This method demonstrated significant differences in how the enantiomers degrade under various application modes (e.g., foliar spraying vs. soil irrigation) .

Environmental Behavior and Safety Assessments

Research has shown that pyrisoxazole exhibits stereoselective dissipation patterns in agricultural environments. For instance:

- In cucumber plants, specific enantiomers were found to degrade faster than their counterparts under different application methods. This finding is essential for risk assessment as it suggests that one enantiomer may pose a higher environmental risk than the other .

- Studies have indicated that the average recovery rates of pyrisoxazole in various matrices ranged from 84% to 105%, demonstrating the reliability of analytical methods used to monitor this fungicide's presence in the environment .

Case Studies on Efficacy

Several case studies have documented the effectiveness of pyrisoxazole against specific plant diseases:

- Botrytis Control : Pyrisoxazole has been effective in controlling Botrytis cinerea, a significant pathogen affecting tomatoes and cucumbers. Field trials have demonstrated its ability to reduce disease incidence significantly compared to untreated controls .

- Comparative Studies : Research comparing pyrisoxazole with other fungicides showed that it provides comparable or superior control over certain fungal pathogens while potentially offering a safer profile due to its chiral nature, which may lead to reduced non-target effects .

作用机制

Pyrisoxazole, cis- exerts its effects by inhibiting sterol biosynthesis in fungal cells. It specifically targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Pyrisoxazole, cis- disrupts the integrity of the fungal cell membrane, leading to cell death .

相似化合物的比较

Advantages and Limitations

Advantages :

Limitations :

- Isomer-Specific Data Gap: No studies differentiate cis- and trans-pyrisoxazole activity, unlike cis-propiconazole, which exhibits slower release in metal complexes .

生物活性

Pyrisoxazole, cis- is a chiral compound recognized for its significant biological activity, particularly as a fungicide. This article explores the compound's mechanisms of action, efficacy against various pathogens, and its environmental impact based on diverse research findings.

Chemical Structure and Properties

Pyrisoxazole, cis- is characterized by its unique chiral structure, which contributes to its biological activity. The compound contains two chiral centers, allowing for the existence of multiple stereoisomers. The most active form is identified as (3S,5R)-pyrisoxazole, which exhibits superior antifungal properties compared to its other isomers .

The primary mechanism by which pyrisoxazole exerts its antifungal effects involves the inhibition of ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes; thus, its depletion leads to compromised membrane integrity and function. Specifically, pyrisoxazole inhibits the enzyme Lanosterol 14α-demethylase (CYP51A1), disrupting the synthesis pathway and resulting in the accumulation of toxic sterols within fungal cells .

Antifungal Activity

Pyrisoxazole has demonstrated potent antifungal activity against a variety of plant pathogenic fungi. Studies indicate that it effectively inhibits the growth of fungi such as Botrytis cinerea, Alternaria solani, and Rhizoctonia solani. The Minimum Inhibitory Concentration (MIC) values for these pathogens are significantly lower than those for many conventional fungicides, indicating higher potency .

Case Studies

- Field Trials : In agricultural settings, pyrisoxazole has been tested against various fungal diseases in crops such as tomatoes and cucumbers. Results showed a significant reduction in disease severity when compared to untreated controls. The treated plants exhibited improved yield and quality due to enhanced disease resistance .

- Laboratory Studies : In controlled laboratory conditions, pyrisoxazole was shown to inhibit spore germination and mycelial growth effectively. For instance, a study reported a 95% reduction in spore germination of Botrytis cinerea at a concentration of 1 µg/mL .

Environmental Impact

Research into the environmental fate of pyrisoxazole indicates that it has a low persistence in soil and water systems. Its dissipation rates are influenced by microbial activity and environmental conditions, suggesting that it poses a lower risk of long-term ecological impact compared to more persistent fungicides .

Bioaccumulation Studies

A recent study highlighted the stereoselective bioaccumulation of pyrisoxazole in earthworm-soil microcosms. The findings indicated that while the compound can accumulate in soil organisms, its rapid degradation mitigates potential adverse effects on soil health .

常见问题

Basic Research Questions

Q. How can researchers establish the baseline sensitivity of Botrytis cinerea to cis-pyrisoxazole, and what experimental design ensures accuracy in monitoring resistance development?

- Methodological Answer :

- Collect field isolates from geographically diverse regions to capture genetic variability (e.g., nine provinces in China as in ).

- Use mycelial growth inhibition assays with EC₅₀ (half-maximal effective concentration) as the primary metric. A narrow EC₅₀ range (e.g., 0.020–0.166 µg/mL) indicates no preexisting resistance .

- Validate results against historical data (e.g., Zhu et al., 2016) to confirm consistency .

- Key Data : Mean EC₅₀ = 0.057 ± 0.029 µg/mL; resistance ratio (max/min EC₅₀) = 8.3 .

Q. What experimental approaches are effective for generating cis-pyrisoxazole-resistant mutants in fungal pathogens?

- Methodological Answer :

- Apply UV mutagenesis to conidia (e.g., 254 nm UV light for 60–120 seconds) followed by selection on sublethal pyrisoxazole concentrations .

- Use spontaneous selection by propagating isolates on incremental fungicide doses (e.g., mutants RS10-1 to RS10-5 with EC₅₀ = 0.293–0.565 µg/mL) .

- Confirm resistance stability via repeated subculturing without fungicide pressure .

Q. How can researchers differentiate cis-pyrisoxazole activity from other demethylation inhibitor (DMI) fungicides?

- Methodological Answer :

- Compare EC₅₀ values across DMIs (e.g., tebuconazole, prochloraz) using mycelial growth assays. cis-Pyrisoxazole shows ~5–10× higher intrinsic activity than tebuconazole or trifluoromethylazole .

- Analyze cross-resistance patterns via Spearman’s rank correlation (e.g., ρ = 0.82 for tebuconazole, indicating shared DMI resistance mechanisms) .

Advanced Research Questions

Q. How do CYP51 mutations (e.g., K104E, G476S, M231T) alter cis-pyrisoxazole binding affinity and fungicidal efficacy?

- Methodological Answer :

- Use homology modeling (e.g., Swiss-Model) and molecular docking (e.g., SYBYL 7.3 Surflex-Dock) to predict binding interactions. Wild-type CYP51 has seven electrostatic bonds with pyrisoxazole; G476S and M231T mutations reduce interactions, lowering docking scores from 6.19 to 5.33 and 5.72, respectively .

- Validate with site-directed mutagenesis and CYP51 expression analysis (e.g., qPCR shows 1.5–3.2× upregulation in resistant mutants) .

Q. What statistical frameworks are optimal for analyzing cross-resistance between cis-pyrisoxazole and unrelated fungicides?

- Methodological Answer :

- Apply Spearman’s rank correlation to log-transformed EC₅₀ values (e.g., no correlation with iprodione, ρ = 0.05; strong correlation with tebuconazole, ρ = 0.82) .

- Use unpaired Student’s t-tests (SPSS v21.0) to compare mutation-driven resistance levels (e.g., RU-mutants vs. wild-type isolates, P < 0.001) .

Q. How can researchers address contradictions in cis-trans isomer activity data for antifungal compounds?

- Methodological Answer :

- Perform isomer-specific bioassays under controlled stereochemical conditions (e.g., chiral chromatography to isolate cis-pyrisoxazole) .

- Compare IR spectra (e.g., gas-phase DFT calculations vs. solid-phase experimental data) to confirm structural stability .

- Use 2D-QSAR models to predict bioactivity differences, though limitations exist due to species-specific structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。